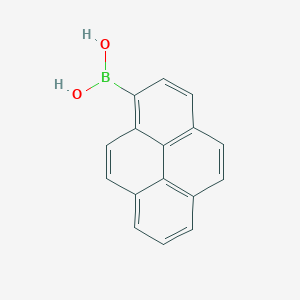

1-Pyrenylboronic acid

Description

The exact mass of the compound 1-Pyrenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Pyrenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

pyren-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEKPLLMFXIZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408164 | |

| Record name | 1-Pyrenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164461-18-1 | |

| Record name | 1-Pyrenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyren-1-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Pyrenylboronic Acid: A Technical Guide for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrenylboronic acid is a versatile polycyclic aromatic hydrocarbon functionalized with a boronic acid moiety. This unique combination imparts valuable photophysical properties, stemming from the pyrene core, and versatile reactivity, enabled by the boronic acid group. It serves as a critical building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl systems. Furthermore, its inherent fluorescence and the ability of the boronic acid to reversibly bind with cis-diols make it an indispensable tool in the development of fluorescent probes for sensing saccharides and other biologically relevant molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and key applications, with a focus on its utility in materials science and drug development.

Chemical and Physical Properties

1-Pyrenylboronic acid is typically a white to pale yellow or light brown powder.[1][2] It is sparingly soluble in water but shows good solubility in many organic solvents.[1][3][4] For long-term use, it should be stored in a dark, dry place at room temperature, sealed from atmospheric moisture and kept away from oxidizing agents.[1][4]

A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Properties of 1-Pyrenylboronic Acid

| Property | Value | Reference(s) |

| CAS Number | 164461-18-1 | [1][5] |

| Molecular Formula | C₁₆H₁₁BO₂ | [1][5] |

| Molecular Weight | 246.07 g/mol | [1][4] |

| Appearance | White to light brown / Pale yellow powder | [1][2] |

| Melting Point | 247-251 °C (lit.) | [1][6] |

| Boiling Point | 509.4 ± 33.0 °C (Predicted) | [1][7] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1][7] |

| pKa | 8.53 ± 0.30 (Predicted) | [1][7] |

| Solubility | Slightly soluble in water; Soluble in organic solvents. | [1][3][4] |

Synthesis of 1-Pyrenylboronic Acid

The most common and effective method for synthesizing 1-pyrenylboronic acid is through the reaction of a 1-halopyrene (typically 1-bromopyrene) with an organolithium reagent to form a pyrenyllithium intermediate, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.

Synthesis Workflow

The logical flow of the synthesis process is depicted below, starting from the precursor 1-bromopyrene.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 1-pyrenylboronic acid from 1-bromopyrene.[1][7]

Materials:

-

1-Bromopyrene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M, 1.2 eq)

-

Trimethyl borate (B(OCH₃)₃, 1.4 eq)

-

Hydrochloric acid (HCl), 2N aqueous solution

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: Add 1-bromopyrene to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the solid in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise significantly. After the addition is complete, stir the mixture at -78 °C for 1 hour.[1]

-

Borylation: To the same reaction mixture, add trimethyl borate dropwise at -78 °C. Continue stirring at this temperature for an additional hour.[1]

-

Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for approximately 2-24 hours.[1][7]

-

Hydrolysis: After the reaction is complete (monitored by TLC), carefully quench the reaction by adding 2N HCl solution. Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.[1][7]

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

-

Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., n-hexane) to yield 1-pyrenylboronic acid as a yellow solid.[1][7]

Key Reactions and Applications

1-Pyrenylboronic acid is a valuable intermediate in organic synthesis and materials science, primarily due to its participation in Suzuki-Miyaura coupling and its use as a fluorescent sensor.[3][8]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like 1-pyrenylboronic acid) and an organohalide or triflate.[9][10] This reaction is a powerful method for forming C-C bonds to create biaryl compounds, which are common structures in pharmaceuticals and advanced materials like OLEDs.[4][5][8]

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][9] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11][12]

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

Aryl halide (e.g., Aryl bromide, 1.0 eq)

-

1-Pyrenylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 eq)

-

Degassed solvent (e.g., Toluene/H₂O, Dioxane, or DMF)

Procedure:

-

Setup: In a flame-dried Schlenk flask, combine the aryl halide, 1-pyrenylboronic acid, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Add the palladium catalyst and degassed solvent under a positive pressure of the inert gas.

-

Reaction: Heat the mixture with vigorous stirring (e.g., 80-110 °C) for the required time (typically 12-24 hours), monitoring progress by TLC or HPLC.[8]

-

Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over an anhydrous salt.

-

Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[8]

Fluorescent Saccharide Sensing

Boronic acids are Lewis acids that can reversibly form covalent cyclic esters with compounds containing 1,2- or 1,3-diols, a structural feature abundant in saccharides like glucose and fructose.[1][2][13] When the boronic acid is attached to a fluorophore such as pyrene, this binding event can alter the electronic environment of the fluorophore, leading to a measurable change in its fluorescence properties (intensity or wavelength).[3][14] This principle is the basis for using 1-pyrenylboronic acid as a fluorescent sensor for carbohydrates, which is a significant area of research for developing continuous glucose monitoring systems for diabetes management.[15][16]

The sensing mechanism often involves a change in processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) upon saccharide binding.[1]

General Experimental Protocol for Fluorescence Sensing:

Materials:

-

1-Pyrenylboronic acid stock solution (e.g., in DMSO or Methanol)

-

Aqueous buffer solution at a specific pH (e.g., PBS at pH 7.4)

-

Saccharide stock solutions (e.g., glucose, fructose) of known concentrations

-

Fluorescence spectrophotometer

Procedure:

-

Probe Preparation: Prepare a working solution of 1-pyrenylboronic acid by diluting the stock solution in the aqueous buffer to the desired final concentration (e.g., 10 µM). Ensure the final percentage of organic solvent is minimal (<1%) to not interfere with the assay.[1]

-

Saccharide Titration: Prepare a series of samples by adding increasing concentrations of the saccharide stock solution to the probe solution.

-

Fluorescence Measurement:

-

Set the appropriate excitation and emission wavelengths for the pyrene fluorophore on the spectrophotometer.

-

Record the fluorescence spectrum or intensity for each sample after an equilibration period.

-

-

Data Analysis: Plot the change in fluorescence intensity or the emission wavelength shift as a function of saccharide concentration. The data can often be fitted to a binding isotherm (e.g., 1:1 binding model) to determine the association constant (Ka) for the sensor-saccharide interaction.[1]

Relevance in Drug Development and Biological Systems

While not a direct modulator of signaling pathways, 1-pyrenylboronic acid and its derivatives are highly relevant as tools in drug development and chemical biology.[17] Their ability to detect carbohydrates is crucial, as cell-surface carbohydrates are important biomarkers for diseases like cancer.[18] Fluorescent probes based on this scaffold can be used for:

-

Cellular Imaging: Visualizing the distribution and concentration of specific saccharides in living cells.[18][19]

-

Diagnostic Assays: Developing high-throughput assays to quantify biologically important diol-containing molecules.

-

Drug Delivery: The boronic acid moiety can be used to target glycosylated proteins or cell surfaces for targeted drug delivery.

Conclusion

1-Pyrenylboronic acid is a powerful and versatile molecule for researchers in chemistry, materials science, and biomedicine. Its robust synthesis, predictable reactivity in Suzuki-Miyaura coupling, and sensitive fluorescent response to saccharides make it a valuable component in the synthesis of complex molecules and the design of advanced chemical sensors. As research into continuous diagnostics and targeted therapies progresses, the utility of functionalized boronic acids like 1-pyrenylboronic acid is poised to expand further.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Selective Modification of Halloysite Nanotubes with 1-Pyrenylboronic Acid: A Novel Fluorescence Probe with Highly Selective and Sensitive Response to Hyperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]

- 17. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. A Photoactivatable BODIPY Probe for Localization-Based Super-Resolution Cellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Pyrenylboronic Acid: Solubility in Organic Solvents

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a focused overview of the solubility of 1-pyrenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document consolidates general solubility characteristics, provides a detailed experimental protocol for determining solubility, and visualizes a key synthetic application.

Introduction to 1-Pyrenylboronic Acid

1-Pyrenylboronic acid is an organoboron compound featuring a polycyclic aromatic pyrene moiety attached to a boronic acid functional group.[1] This structure imparts a high degree of fluorescence, making it a valuable tool in chemical sensing and imaging.[1] The boronic acid group facilitates reversible interactions with diols, a property leveraged in the development of sensors for carbohydrates like glucose.[1] A critical application of 1-pyrenylboronic acid is in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2]

Solubility Profile

Table 1: Qualitative Solubility of 1-Pyrenylboronic Acid and Related Compounds

| Compound | Solvent Type | Solubility | Reference |

| 1-Pyrenylboronic Acid | Organic Solvents (general) | Generally Soluble | [1] |

| 1-Pyrenylboronic Acid | Water | Slightly Soluble | [8][9][10] |

| Phenylboronic Acid | Diethyl Ether, Methanol | Easily Soluble | [11] |

| Phenylboronic Acid | Water, Benzene | Insoluble/Poorly Soluble | [11] |

| Phenylboronic Acid | Most Polar Organic Solvents | Soluble | [3] |

| Phenylboronic Acid | Hexanes, Carbon Tetrachloride | Poorly Soluble | [3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 1-pyrenylboronic acid in organic solvents. This protocol is adapted from the dynamic (synthetic) method, which is a common and reliable technique for boronic acids.[4][5][6][12][13]

Principle

The dynamic method involves preparing a series of samples with known compositions of the solute (1-pyrenylboronic acid) and the solvent. Each sample is heated at a controlled rate while being stirred vigorously. The temperature at which the last solid particles of the solute disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this measurement for different compositions, a solubility curve can be constructed.

Materials and Apparatus

-

1-Pyrenylboronic acid: Purified to a high degree.

-

Organic solvents: High-purity, anhydrous solvents of interest (e.g., methanol, ethanol, acetone, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, toluene).

-

Analytical balance: Precision of at least 0.1 mg.

-

Jacketed glass vessel or sealed vials: To allow for precise temperature control and prevent solvent evaporation.

-

Magnetic stirrer and stir bars.

-

Circulating thermostat bath: With a programmable temperature ramp and a precision of ±0.1 °C.

-

Calibrated thermometer or temperature probe: Precision of ±0.1 °C.

-

Turbidity sensor or luminance probe (optional): For more precise detection of complete dissolution. Visual observation can also be used.

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of 1-pyrenylboronic acid into the jacketed glass vessel or a vial.

-

Add a precise weight or volume of the chosen organic solvent to achieve a known concentration or mole fraction.

-

Add a magnetic stir bar.

-

Seal the vessel or vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vessel in the thermostat bath and begin stirring the mixture at a constant, vigorous rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1–0.5 °C/min) to avoid overshooting the dissolution point.

-

Continuously monitor the turbidity of the solution, either visually or with a probe.

-

Record the temperature at which the solution becomes completely clear. This is the solubility temperature for that composition.

-

-

Data Analysis:

-

Repeat the measurement for several different compositions of 1-pyrenylboronic acid in the same solvent.

-

Plot the solubility (expressed as mole fraction, g/L, or mol/L) as a function of temperature to generate the solubility curve.

-

Key Applications and Workflows

A primary application of 1-pyrenylboronic acid is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.

Conclusion

Understanding the solubility of 1-pyrenylboronic acid is fundamental for its effective use in organic synthesis and materials science. While specific quantitative solubility data remains sparse, the general solubility in polar organic solvents and the provided experimental protocol offer a strong foundation for researchers. The dynamic method allows for the systematic determination of solubility in various solvents, enabling optimization of reaction conditions, purification processes, and formulation strategies. The versatility of 1-pyrenylboronic acid, particularly in robust reactions like the Suzuki-Miyaura coupling, underscores its importance as a building block in the development of novel compounds and materials.

References

- 1. CAS 164461-18-1: 1-Pyrenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 1-Pyrenylboronic acid | 164461-18-1 [chemicalbook.com]

- 9. Pyrene-1-boronic acid, 95% | Fisher Scientific [fishersci.ca]

- 10. chembk.com [chembk.com]

- 11. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Properties of 1-Pyrenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenylboronic acid is a synthetic organoboron compound that features a pyrene moiety, a polycyclic aromatic hydrocarbon, functionalized with a boronic acid group.[1][2] This unique combination of a highly fluorescent pyrene core and a versatile boronic acid recognition site has positioned 1-pyrenylboronic acid as a valuable tool in various scientific disciplines, including organic synthesis, materials science, and particularly in the development of fluorescent probes and sensors.[2][3][4] Its inherent fluorescence and the ability of the boronic acid group to reversibly interact with diols make it a prime candidate for creating sensors for biologically relevant molecules such as carbohydrates.[1] This guide provides a comprehensive overview of the spectroscopic properties of 1-pyrenylboronic acid, detailed experimental protocols for its analysis, and insights into its application in signaling pathways.

Core Spectroscopic Properties

The fluorescence of 1-pyrenylboronic acid originates from the pyrene unit, which is known for its characteristic and environmentally sensitive emission spectrum.[1] While specific quantitative photophysical data for 1-pyrenylboronic acid is not extensively reported in publicly available literature, the general spectroscopic characteristics can be inferred from the properties of the pyrene chromophore.

Data Presentation: Spectroscopic Parameters of 1-Pyrenylboronic Acid and Related Compounds

Due to the limited availability of specific quantitative data for 1-pyrenylboronic acid, the following table includes known properties and illustrative data from closely related pyrene derivatives to provide a comparative context.

| Property | 1-Pyrenylboronic Acid | 1-Pyrenebutyric Acid (Illustrative)[5] | Pyrene (Illustrative) |

| Molar Mass ( g/mol ) | 246.07[6] | 288.34 | 202.25 |

| Appearance | Yellow powder[4] | - | Colorless solid |

| Solubility | Generally soluble in organic solvents[1] | - | Soluble in nonpolar organic solvents |

| Absorption Maxima (λ_abs) | Data not available | - | ~335 nm (in cyclohexane) |

| Emission Maxima (λ_em) | Inherits spectroscopic properties of pyrene units[7] | ~375, 395 nm (Monomer emission) | ~372, 384 nm (in cyclohexane) |

| Fluorescence Lifetime (τ) | Data not available | 185 ns (in deoxygenated living cells)[5] | ~450 ns (in cyclohexane) |

| Fluorescence Quantum Yield (Φ_F) | Data not available | - | 0.32 (in cyclohexane) |

Experimental Protocols

Precise and reproducible spectroscopic measurements are crucial for the characterization and application of 1-pyrenylboronic acid. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for obtaining the absorption spectrum of 1-pyrenylboronic acid to determine its absorption maxima (λ_abs).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 1-pyrenylboronic acid in a spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of 1 mM.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 50 µM.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a pair of matched quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvettes filled with the pure solvent.

-

Measure the absorbance of each diluted solution from 200 nm to 600 nm.

-

Ensure that the maximum absorbance falls within the linear range of the instrument (typically < 1.0).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_abs).

-

If desired, calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law (A = εcl).

-

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of 1-pyrenylboronic acid.

Methodology:

-

Sample Preparation:

-

Instrumentation:

-

Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Use a standard 1 cm path length quartz fluorescence cuvette.

-

-

Data Acquisition:

-

Set the excitation wavelength (λ_ex) to one of the absorption maxima determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.

-

Record a solvent blank spectrum under the same conditions and subtract it from the sample spectrum.

-

Relative Fluorescence Quantum Yield Determination

This protocol details the determination of the fluorescence quantum yield (Φ_F) of 1-pyrenylboronic acid relative to a known standard.[8][9]

Methodology:

-

Standard Selection:

-

Choose a fluorescence standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region to 1-pyrenylboronic acid (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[10]

-

-

Sample and Standard Preparation:

-

Prepare a series of solutions of both the sample (1-pyrenylboronic acid) and the standard in the same solvent (if possible). The absorbances at the excitation wavelength should be in the range of 0.02 to 0.1.

-

-

Data Acquisition:

-

Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Calculation:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Signaling Pathways and Applications

The boronic acid moiety of 1-pyrenylboronic acid is a key functional group that enables its use as a chemical sensor. It can form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides.[1] This interaction leads to a change in the electronic properties of the boronic acid, which in turn perturbs the photophysical properties of the pyrene fluorophore, resulting in a detectable change in fluorescence.

Saccharide Sensing Mechanism

The sensing mechanism is based on the Lewis acidity of the boronic acid. In its neutral, trigonal planar state, the boron atom is electron-deficient. Upon binding with a diol, it transitions to a more electron-rich, tetrahedral boronate ester. This change in the electronic nature of the substituent on the pyrene ring alters the energy of the excited state, leading to a shift in the emission wavelength or a change in the fluorescence intensity.

Experimental Workflow for Saccharide Detection

The following workflow illustrates the steps involved in using 1-pyrenylboronic acid for the detection of a diol-containing analyte.

Conclusion

References

- 1. CAS 164461-18-1: 1-Pyrenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. watson-int.com [watson-int.com]

- 4. warshel.com [warshel.com]

- 5. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrene-1-boronic acid = 95.0 164461-18-1 [sigmaaldrich.com]

- 7. Selective Modification of Halloysite Nanotubes with 1-Pyrenylboronic Acid: A Novel Fluorescence Probe with Highly Selective and Sensitive Response to Hyperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.horiba.com [static.horiba.com]

- 9. edinst.com [edinst.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

Understanding the photophysical properties of pyreneboronic acid

An In-depth Technical Guide to the Photophysical Properties of Pyreneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyreneboronic acid (PBA) is a fluorescent molecule of significant interest in the fields of chemical sensing, diagnostics, and materials science. It ingeniously combines the remarkable photophysical characteristics of the pyrene moiety with the versatile analyte-binding capabilities of the boronic acid group. The pyrene core is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to the local microenvironment, including the formation of excimers (excited-state dimers).[1][2][3] The boronic acid functional group acts as a Lewis acid that can reversibly form covalent bonds with 1,2- and 1,3-diols, a structural motif present in a vast range of biologically important molecules, most notably saccharides.[4][5][6][7] This unique combination makes pyreneboronic acid and its derivatives powerful tools for the development of fluorescent probes capable of detecting and quantifying analytes such as glucose, fructose, and other carbohydrates in aqueous solutions.[8][9]

This technical guide provides a comprehensive overview of the core photophysical properties of pyreneboronic acid, details the experimental protocols for its characterization, and illustrates the key mechanisms governing its function as a chemical sensor.

Core Photophysical Properties

The photophysical behavior of pyreneboronic acid is dominated by the pyrene fluorophore. Its absorption and emission spectra are characterized by distinct vibronic structures.[3] Upon introduction of the boronic acid group at the 1-position of the pyrene ring, the spectroscopic properties are altered compared to the parent pyrene molecule.[10] These properties are highly sensitive to environmental factors such as solvent polarity, pH, and, most importantly, the presence of diol-containing analytes.

Absorption and Emission Spectra

Pyreneboronic acid exhibits strong absorption in the ultraviolet region, typically with multiple bands. The fluorescence emission spectrum is characterized by a structured monomer emission in the range of approximately 370-420 nm and a potential broad, structureless excimer emission at longer wavelengths (around 480 nm) if molecular aggregation or proximity allows.[3][11] The relative intensity of the vibronic bands in the monomer fluorescence is sensitive to the polarity of the local environment.[3]

Quantum Yield and Fluorescence Lifetime

Pyrene and its derivatives are known for their high fluorescence quantum yields.[2][9] However, the quantum yield of pyreneboronic acid can be significantly influenced by its interaction with other molecules. In many sensor designs, the fluorescence is quenched in the free state and enhanced upon binding to an analyte.[4] The fluorescence lifetime of the pyrene moiety is typically long (tens to hundreds of nanoseconds), which is advantageous for time-resolved fluorescence measurements and for distinguishing its signal from background autofluorescence.[11][12][13] For instance, the lifetime of 1-pyrenebutyric acid (a related derivative) in the absence of oxygen can be around 185 ns in living cells, which changes significantly in the presence of quenchers like molecular oxygen.[12]

Quantitative Photophysical Data

The following tables summarize key quantitative data for pyrene and related derivatives. It is important to note that specific values for pyreneboronic acid can vary depending on solvent, pH, and the presence of analytes.

| Property | Value | Conditions | Reference(s) |

| Chemical Formula | C₁₆H₁₁BO₂ | N/A | [14][15] |

| Molecular Weight | 246.07 g/mol | N/A | [15] |

| CAS Number | 164461-18-1 | N/A | [14][15] |

| Melting Point | 247-251 °C | Solid | |

| Appearance | White to light yellow powder/crystal | N/A | [14] |

Table 1: General Properties of 1-Pyreneboronic Acid.

| Compound/Derivative | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_f) | Lifetime (τ) | Solvent/Conditions | Reference(s) |

| Pyrene | 317 nm, 335 nm | ~375, 385, 395 nm | 0.32 | ~90 ns | Cyclohexane, Tris-acetate buffer (lifetime) | [11][16] |

| 1-Pyrenebutyric acid (PBA) | 340 nm | ~390 nm (monomer) | - | 55-215 ns | Living cells, varies with oxygen concentration | [11][12] |

| Pyrene-based POPs* | 365 nm | - | 13.2% - 21.3% | - | THF | [2] |

| BMOQBA Probes** | ~350 nm | ~450 nm | ~0.4 - 0.5 | - | Water, compared to SPQ reference (Φ_f = 0.53) | [17] |

Table 2: Spectroscopic Properties of Pyrene and Selected Derivatives. *Porous Organic Polymers **Boronic acid-appended 6-methoxyquinolinium probes

Sensing Mechanism and Signaling Pathways

The primary application of pyreneboronic acid in sensing relies on its ability to bind with diols. This interaction perturbs the electronic properties of the molecule, leading to a measurable change in its fluorescence signal.

Boronic Acid-Diol Interaction

In an aqueous solution, the boronic acid moiety exists in equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral boronate form.[18] The tetrahedral boronate form is the species that reacts with diols to form a stable cyclic ester.[7][18] This equilibrium is pH-dependent, with the boronate form being favored at higher pH values (typically near the pKa of the boronic acid).[17][18] The binding of a saccharide shifts this equilibrium, a change that forms the basis of the sensing mechanism.

References

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. FT-FSIJK529996 - 1-pyreneboronic-acid | 164461-18-1 [cymitquimica.com]

- 15. Pyren-1-ylboronic acid | C16H11BO2 | CID 5084102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. omlc.org [omlc.org]

- 17. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

1-Pyrenylboronic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenylboronic acid is an organoboron compound that has garnered significant attention in the field of organic synthesis and materials science.[1] It features a polycyclic aromatic hydrocarbon, pyrene, attached to a boronic acid functional group.[1] This unique structure imparts a high degree of fluorescence, making it an invaluable tool for developing fluorescent probes for sensing and imaging applications.[1][2] The boronic acid moiety allows for reversible covalent interactions with cis-diols, a key feature exploited in the design of sensors for saccharides and other biologically relevant molecules.[1][3] Furthermore, 1-pyrenylboronic acid serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex organic molecules and functional materials.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of 1-pyrenylboronic acid, with a focus on its practical utility in research and development.

Synthesis of 1-Pyrenylboronic Acid

The synthesis of 1-pyrenylboronic acid is typically achieved through the reaction of 1-bromopyrene with an organolithium reagent followed by quenching with a trialkyl borate.[4]

Experimental Protocol: Synthesis of 1-Pyrenylboronic Acid[4]

-

Reaction Setup: A round-bottom flask is charged with 1-bromopyrene (30 g, 107 mmol) and dissolved in tetrahydrofuran (THF) (240 mL).

-

Lithiation: The solution is cooled to -78 °C, and n-butyllithium (1.6 M in hexane, 80 mL) is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for approximately 1 hour at this temperature.

-

Borylation: Trimethyl borate (15.5 g, 149 mmol) is added to the reaction mixture, and stirring is continued at -78 °C for another hour.

-

Workup: The reaction is allowed to warm to room temperature and stirred for about 2 hours. The reaction is then quenched by adjusting the pH to be acidic with 2N HCl.

-

Extraction and Purification: The product is extracted with ethyl acetate and hexane. The combined organic phases are concentrated under reduced pressure to yield 1-pyrenylboronic acid.

This procedure typically affords the product in good yield (e.g., 74%).[4]

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

1-Pyrenylboronic acid is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.[2][5] This reaction allows for the introduction of the fluorescent pyrene moiety into a wide range of organic molecules, finding applications in the synthesis of pharmaceuticals, advanced materials, and organic light-emitting diodes (OLEDs).[2][6]

A general scheme for the Suzuki-Miyaura reaction is the coupling of an organoboron species (R¹-BY₂) with an organohalide (R²-X) in the presence of a palladium catalyst and a base to form a new carbon-carbon single bond (R¹-R²).[5]

// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; R1X [label="1-Pyrenylboronic\nAcid (R¹-B(OH)₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; R2X [label="Organohalide (R²-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="R¹-R²", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="R²-Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronate [label="[R¹-B(OH)₃]⁻", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="R¹-Pd(II)-R²", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=""]; R2X -> OxAdd [arrowhead=none]; OxAdd -> Intermediate1 [label=""]; R1X -> Boronate [label=" + Base", style=dashed]; Base -> Boronate [style=invis]; Intermediate1 -> Transmetal [label=""]; Boronate -> Transmetal [arrowhead=none]; Transmetal -> Intermediate2 [label=""]; Intermediate2 -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", style=dashed]; } .dot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |

| H1 (an N-aryl carbazole derivative) | 1-Pyrenylboronic acid | Pd-catalyst | - | - | Excellent | [7] |

| Aryl Halides | (4-(Pyren-1-yl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Varies | [6] |

| Aryl Chlorides | Arylboronic acids | Pd-imidazol-2-ylidene complexes | - | - | High | [8] |

Note: Specific yields for reactions involving 1-pyrenylboronic acid are often reported as "excellent" or "high" without precise numerical values in the provided search results. The table includes examples of related Suzuki couplings to provide context on typical reaction components.

Experimental Protocol: General Suzuki-Miyaura Coupling[6][9]

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), (4-(pyren-1-yl)phenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. For poorly soluble reactants, higher boiling point aprotic polar solvents may be necessary.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. Microwave-assisted heating can significantly reduce reaction times.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Fluorescent Probes for Saccharide Sensing

The ability of the boronic acid group to reversibly bind with cis-diols makes 1-pyrenylboronic acid an excellent candidate for the development of fluorescent sensors for saccharides.[1][9] The binding event modulates the fluorescent properties of the pyrene core, leading to a detectable change in fluorescence intensity or wavelength.[10][11] This principle is often based on Photoinduced Electron Transfer (PET), where the interaction with the saccharide alters the electron-donating or -withdrawing nature of the boronic acid group, thereby affecting the fluorescence emission.[10][12]

// Nodes Probe [label="1-Pyrenylboronic Acid\n(Fluorophore-Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saccharide [label="Saccharide (Analyte)\nwith cis-diols", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Binding [label="Reversible Covalent\nBinding", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex [label="Boronate Ester Complex", fillcolor="#FBBC05", fontcolor="#202124"]; PET_off [label="Fluorescence 'OFF'\n(PET occurs)", fillcolor="#F1F3F4", fontcolor="#202124"]; PET_on [label="Fluorescence 'ON'\n(PET inhibited)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signal [label="Fluorescence Signal Change\n(Intensity or λ shift)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Probe -> Binding; Saccharide -> Binding; Probe -> PET_off [label="In absence of saccharide"]; Binding -> Complex; Complex -> PET_on [label="Upon binding"]; PET_on -> Signal; PET_off -> Signal [style=invis]; } .dot Caption: Mechanism of saccharide sensing using 1-pyrenylboronic acid.

Quantitative Data for Saccharide Sensing

| Analyte | Sensing System | Change in Fluorescence | Binding Affinity/Selectivity | Reference |

| D-Glucose | Pyrene boronic acid sensors | Fluorescence enhancement | Selective for D-glucose | [9] |

| Monosaccharides | Pyrene-based boronic acids | Fluorescence change | D-fructose often shows higher affinity than D-glucose | [13] |

| Various Saccharides | Naphthalene-based boronic acid vesicles | Fluorescence intensity decrease | Fructose > Galactose > Maltose > Glucose | [14] |

| Carbohydrates | 8-Quinolineboronic acid | Over 40-fold increase in fluorescence intensity | - | [15] |

Experimental Protocol: Saccharide Sensing with a Boronic Acid-Based Fluorescent Probe[15]

-

Probe Preparation: Prepare a stock solution of the boronic acid-based fluorescent probe (e.g., HNBA vesicles) in a suitable buffer (e.g., ethanol/water at pH 7.4).

-

Fluorescence Measurement: Record the baseline fluorescence spectrum of the probe solution.

-

Saccharide Addition: Add aliquots of a stock solution of the saccharide of interest to the probe solution.

-

Data Acquisition: After each addition, record the fluorescence spectrum.

-

Data Analysis: Plot the change in fluorescence intensity at a specific wavelength against the concentration of the saccharide to determine the binding affinity and limit of detection.

Ester and Amide Formation

Boronic acids can catalyze the formation of esters and amides from carboxylic acids and alcohols or amines, respectively. While less common than their use in Suzuki couplings, this application provides a metal-free alternative for these important transformations. The boronic acid acts as a Lewis acid to activate the carboxylic acid.

// Nodes Design [label="1. Probe Design\n(Fluorophore + Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="2. Synthesis of\n1-Pyrenylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="3. Spectroscopic\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="4. Assay Development\n(Buffer, pH, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="5. Fluorescence Measurement\n(Addition of Analyte)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="6. Data Analysis\n(Binding constants, LOD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Application [label="7. Application\n(e.g., Bioimaging, Diagnostics)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Design -> Synthesis; Synthesis -> Characterization; Characterization -> Assay; Assay -> Measurement; Measurement -> Analysis; Analysis -> Application; } .dot Caption: Workflow for the application of 1-pyrenylboronic acid as a fluorescent probe.

Other Applications

Beyond the core applications discussed, 1-pyrenylboronic acid and its derivatives are utilized in a variety of other areas:

-

Materials Science: Incorporation of the pyrene moiety into polymers and other materials can tune their photophysical and electronic properties, with applications in OLEDs and other functional materials.[2]

-

Anion Sensing: The Lewis acidic nature of the boronic acid group allows for the detection of anions such as fluoride.[13]

-

Bioconjugation: The ability to react with diols enables the labeling of glycoproteins and other biomolecules.

Conclusion

1-Pyrenylboronic acid is a remarkably versatile and powerful building block in organic synthesis. Its unique combination of the fluorescent pyrene core and the reactive boronic acid group has led to its widespread use in the construction of complex molecules, the development of advanced materials, and the creation of sensitive fluorescent probes. The synthetic accessibility of 1-pyrenylboronic acid, coupled with the robustness of the Suzuki-Miyaura coupling and the specificity of the boronic acid-diol interaction, ensures its continued importance in both academic research and industrial applications, particularly in the fields of drug discovery, diagnostics, and materials science.

References

- 1. CAS 164461-18-1: 1-Pyrenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Pyrenylboronic acid | 164461-18-1 [chemicalbook.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 10. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 1-Pyrenylboronic Acid: A Technical Guide to Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenylboronic acid is a versatile molecule that is gaining increasing attention across various scientific disciplines. Its unique structure, combining the fluorescent properties of a pyrene moiety with the diol-binding capabilities of a boronic acid group, makes it a powerful tool for a wide range of applications.[1][2] This technical guide provides an in-depth exploration of the novel applications of 1-Pyrenylboronic acid, with a focus on its use in advanced sensing, bioimaging, targeted drug delivery, and materials science. We present a compilation of quantitative data, detailed experimental protocols, and visual workflows to empower researchers and developers to harness the full potential of this remarkable compound.

Core Properties of 1-Pyrenylboronic Acid

1-Pyrenylboronic acid is a white to light brown solid with a molecular weight of 246.07 g/mol .[3][4] It is characterized by the presence of a polycyclic aromatic hydrocarbon (pyrene) attached to a boronic acid functional group.[2] This structure imparts a high degree of fluorescence, making it an excellent candidate for developing fluorescent probes.[5] The boronic acid group allows for reversible covalent interactions with 1,2- and 1,3-diols, a key feature exploited in the design of sensors for carbohydrates and other diol-containing molecules.[2]

Novel Applications in Sensing

The ability of 1-Pyrenylboronic acid to interact with various analytes and produce a corresponding change in its fluorescence makes it an ideal component for the development of highly sensitive and selective sensors.

Fluorescent Glucose Sensing

The reversible binding of the boronic acid moiety to the cis-diols of glucose forms the basis of fluorescent glucose sensors. This interaction modulates the photophysical properties of the pyrene fluorophore, leading to a detectable change in fluorescence intensity or wavelength.[6] This approach offers a promising alternative to traditional enzyme-based glucose monitoring.[6]

Quantitative Data for 1-Pyrenylboronic Acid-Based Glucose Sensing

| Derivative/System | Detection Limit | Linear Range | Binding Constant (Ka) | Reference |

| Phenylboronic Acid Hydrogel | - | 0-50 mM | - | [7] |

| Diboronic Acid Probe (Mc-CDBA) | 1.37 µM | 0-195 µM | 4.5 x 10³ M⁻¹ | [8] |

| Azobenzene-Boronic Acid Conjugate | - | - | 6.2 M⁻¹ (for D-glucose) | [9] |

Experimental Protocol: Fabrication of a 1-Pyrenylboronic Acid-Based Fluorescent Glucose Sensor

This protocol outlines the general steps for creating a hydrogel-based fluorescent glucose sensor.

-

Monomer Preparation: Prepare a solution containing a primary monomer (e.g., acrylamide), a cross-linker (e.g., N,N'-methylenebisacrylamide), a 1-Pyrenylboronic acid derivative, and a photoinitiator in a suitable buffer (e.g., PBS, pH 7.4).

-

Polymerization: Cast the monomer solution into a mold of the desired shape and size. Expose the solution to UV light to initiate polymerization and form the hydrogel.

-

Washing and Equilibration: Thoroughly wash the resulting hydrogel with deionized water to remove any unreacted monomers and other impurities. Equilibrate the hydrogel in the desired buffer solution for several hours before use.

-

Fluorescence Measurement: Place the equilibrated hydrogel sensor in a cuvette containing the sample solution. Excite the sensor at the appropriate wavelength for the pyrene fluorophore (typically around 340 nm) and record the emission spectrum. The change in fluorescence intensity or wavelength maxima can be correlated to the glucose concentration.

References

- 1. watson-int.com [watson-int.com]

- 2. CAS 164461-18-1: 1-Pyrenylboronic acid | CymitQuimica [cymitquimica.com]

- 3. Pyrene-1-boronic acid = 95.0 164461-18-1 [sigmaaldrich.com]

- 4. Pyren-1-ylboronic acid | C16H11BO2 | CID 5084102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Superparamagnetic Iron Oxide Nanoparticles: A Series of Laboratory Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes [mdpi.com]

An In-depth Technical Guide to the Binding Affinity of 1-Pyrenylboronic Acid for Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the binding affinity of 1-pyrenylboronic acid for diols. 1-Pyrenylboronic acid is a fluorescent chemosensor that has garnered significant interest for its ability to selectively bind with 1,2- and 1,3-diols, a functional group prevalent in biologically significant molecules such as saccharides. This interaction forms the basis of fluorescent detection methods for these analytes. This document outlines the quantitative binding data, detailed experimental protocols for determining binding affinities, and visual representations of the underlying mechanisms and workflows.

Core Principles of 1-Pyrenylboronic Acid-Diol Interactions

1-Pyrenylboronic acid interacts with diols through a reversible covalent interaction to form a five- or six-membered cyclic boronate ester. This binding event is often accompanied by a change in the fluorescence properties of the pyrene moiety, which can be monitored to quantify the binding affinity. The binding is pH-dependent, with optimal binding generally occurring at a pH between the pKa of the boronic acid and the diol.

The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion is a key factor. The tetrahedral form is more Lewis acidic and thus more reactive towards diols. The formation of the boronate ester can lead to either fluorescence quenching or enhancement of the pyrene fluorophore, depending on the specific electronic and structural changes upon binding.

Quantitative Binding Affinity Data

The binding affinity of 1-pyrenylboronic acid for various diols can be expressed in terms of the association constant (Ka) or the dissociation constant (Kd). While a comprehensive dataset for 1-pyrenylboronic acid with a wide array of diols is not consolidated in a single source, the following table summarizes representative binding data for similar boronic acid probes with common saccharides, which provides context for the expected affinities. The affinity of boronic acid probes for fructose is generally higher than for other monosaccharides.[1]

| Boronic Acid Probe | Diol (Saccharide) | Dissociation Constant (Kd) [mM] | Reference |

| Water-Soluble Naphthalimide Probe 1 | D-fructose | 6.5 ± 0.2 | [1] |

| D-galactose | 15.2 ± 0.5 | [1] | |

| D-glucose | 28.5 ± 1.2 | [1] | |

| Water-Soluble Naphthalimide Probe 2 | D-fructose | 13.2 ± 0.4 | [1] |

| D-galactose | 22 ± 0.6 | [1] | |

| D-glucose | 35.4 ± 1.5 | [1] |

Experimental Protocols

The determination of binding constants for 1-pyrenylboronic acid with diols is primarily achieved through fluorescence spectroscopy. Two common methods are direct fluorescence titration and competitive binding assays.

Direct Fluorescence Titration

This method involves monitoring the change in the fluorescence intensity of 1-pyrenylboronic acid upon the incremental addition of a diol.

Materials:

-

1-Pyrenylboronic acid

-

Diol of interest (e.g., glucose, fructose, catechol)

-

Buffer solution of desired pH (e.g., phosphate buffer at pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a stock solution of 1-pyrenylboronic acid in a suitable solvent (e.g., DMSO or methanol) and a stock solution of the diol in the buffer.

-

Prepare a series of solutions in cuvettes, each containing a constant concentration of 1-pyrenylboronic acid and varying concentrations of the diol in the buffer.

-

Record the fluorescence emission spectrum of each solution at the excitation wavelength of the pyrene moiety (typically around 340 nm).

-

Plot the change in fluorescence intensity at the emission maximum as a function of the diol concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the dissociation constant (Kd).

Competitive Binding Assay with Alizarin Red S (ARS)

This indirect method is particularly useful when the binding of the diol to 1-pyrenylboronic acid does not produce a significant change in fluorescence. It utilizes a fluorescent dye, Alizarin Red S (ARS), which forms a fluorescent complex with the boronic acid. The diol of interest then competes with ARS for binding to the boronic acid, leading to a decrease in the fluorescence of the ARS-boronic acid complex.

Materials:

-

1-Pyrenylboronic acid

-

Alizarin Red S (ARS)

-

Diol of interest

-

Buffer solution of desired pH

-

Fluorometer

Procedure:

-

Determine the association constant (KARS) of the 1-pyrenylboronic acid-ARS complex by titrating a solution of ARS with increasing concentrations of 1-pyrenylboronic acid and measuring the fluorescence increase.

-

Prepare a solution containing a fixed concentration of 1-pyrenylboronic acid and ARS.

-

Titrate this solution with increasing concentrations of the diol of interest.

-

Record the decrease in fluorescence intensity of the ARS-boronic acid complex at each diol concentration.

-

Analyze the data using appropriate equations (e.g., the competitive binding equation) to calculate the association constant (Ka) of the 1-pyrenylboronic acid for the diol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the investigation of 1-pyrenylboronic acid's binding affinity for diols.

Figure 1: Reversible binding equilibrium of 1-Pyrenylboronic acid with a diol.

Figure 2: Experimental workflow for direct fluorescence titration.

Figure 3: Workflow for the competitive binding assay using Alizarin Red S.

Conclusion

1-Pyrenylboronic acid serves as a valuable tool for the detection and quantification of diol-containing molecules. Its binding affinity can be reliably determined using established fluorescence spectroscopy techniques. While a comprehensive database of its binding constants with a wide range of diols is still being compiled in the literature, the principles and methodologies outlined in this guide provide a solid foundation for researchers to investigate these interactions. The inherent fluorescence of the pyrene moiety, coupled with the selective reactivity of the boronic acid group, makes 1-pyrenylboronic acid a powerful probe in chemical biology and drug development.

References

An In-depth Technical Guide on the Preliminary Studies of 1-Pyrenylboronic Acid for Saccharide Recognition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies concerning 1-pyrenylboronic acid as a fluorescent probe for saccharide recognition. It details the underlying principles, experimental methodologies, and available data to support further research and development in areas such as diagnostics and drug delivery.

Introduction: The Promise of Boronic Acids in Saccharide Sensing

The detection and quantification of saccharides are of paramount importance in biomedical research and clinical diagnostics, particularly in the management of diabetes.[1] Boronic acids have emerged as a versatile class of synthetic receptors capable of reversibly binding with the cis-1,2- or -1,3-diols present in saccharides.[1] This interaction forms a cyclic boronate ester, a reaction that can be coupled with a signaling mechanism to report on the presence and concentration of the target sugar.[1]

1-Pyrenylboronic acid, in particular, integrates the diol-binding capability of the boronic acid moiety with the distinct photophysical properties of the pyrene fluorophore.[2] Pyrene is well-known for its high fluorescence quantum yield and the formation of excimers (excited-state dimers), which provides multiple avenues for fluorescent signaling.[1] This guide focuses on the preliminary investigations into harnessing these properties for saccharide recognition.

Principle of Recognition and Signaling Mechanism

The fundamental interaction between 1-pyrenylboronic acid and a saccharide is the formation of a covalent, yet reversible, boronate ester. This reaction is pH-dependent, with the equilibrium shifting towards the ester in more alkaline conditions. The core of the signaling mechanism lies in how this binding event modulates the fluorescence of the pyrene moiety.

One prominent mechanism is Photoinduced Electron Transfer (PET) . In the unbound state, an electron transfer can occur from an excited fluorophore to the boronic acid group, quenching the fluorescence. Upon binding to a saccharide, the Lewis acidity of the boron center increases, which can inhibit the PET process and lead to a "turn-on" fluorescence response.

A significant finding in the study of pyrene-based boronic acids is the potential for enhanced selectivity through stoichiometry. While many monoboronic acids show a higher affinity for fructose, it has been demonstrated that pyrene-boronic acid derivatives can form highly ordered and fluorescent 2:1 conjugates with D-glucose.[3] This specific interaction, driven by both the boronic acid-diol binding and π-stacking of the pyrene units, offers a pathway to selectively detect glucose over other monosaccharides.[3]

Quantitative Data Summary

While comprehensive quantitative data for 1-pyrenylboronic acid itself is not extensively available in the literature, data from analogous boronic acid-based sensors provide a valuable benchmark for expected performance. The binding affinity is typically quantified by the association constant (Ka) or dissociation constant (KD).

Table 1: Representative Binding Constants for Boronic Acid-Saccharide Interactions

| Boronic Acid Derivative | Saccharide | Binding Constant (Ka, M-1) | Conditions | Reference |

| Anthracene-based diboronic acid | D-Glucose | 3980 | 33.3% Methanol/H₂O, pH 7.77 | [4] |

| Anthracene-based diboronic acid | D-Fructose | 316 | 33.3% Methanol/H₂O, pH 7.77 | [4] |

| Anthracene-based diboronic acid | D-Galactose | 158 | 33.3% Methanol/H₂O, pH 7.77 | [4] |

| Ca-CDBA (Anthracene-based) | D-Glucose | 4.5 x 10³ | 0.5% MeOH/PBS buffer, pH 7.4 | [5] |

| Mc-CDBA (Anthracene-based) | D-Glucose | 7.1 x 10² | 0.5% MeOH/PBS buffer, pH 7.4 | [5] |

Note: The data presented is for analogous systems and serves as a reference. Experimental determination is required for 1-pyrenylboronic acid.

The fluorescence response can be quantified by the change in fluorescence intensity (F/F₀) and the fluorescence quantum yield (Φ). For instance, the probe Mc-CDBA showed a 46.8-fold increase in fluorescence upon binding with 0.1 M glucose, with its quantum yield increasing from 0.018 to 0.529.[5]

Experimental Protocols

Synthesis of 1-Pyrenylboronic Acid

This protocol is adapted from established synthetic procedures.[6]

Materials:

-

1-Bromopyrene

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M)

-

Trimethyl borate

-

Hydrochloric acid (HCl), 2N

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Dissolve 1-bromopyrene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi in hexane (1.1 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

Add trimethyl borate (1.4 eq) to the mixture and continue stirring at -78 °C for another hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Acidify the reaction solution with 2N HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude 1-pyrenylboronic acid by recrystallization or column chromatography.

Fluorescence Titration for Saccharide Binding

This is a general protocol for evaluating the binding of 1-pyrenylboronic acid to various saccharides.

Materials and Equipment:

-

1-Pyrenylboronic acid stock solution (e.g., in DMSO or methanol)

-

Saccharide stock solutions (e.g., D-glucose, D-fructose, D-galactose) in buffer

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Fluorometer with quartz cuvettes

-

Micropipettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of 1-pyrenylboronic acid.

-

Prepare a series of saccharide solutions at various concentrations by serial dilution of a concentrated stock solution in the chosen buffer.

-

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength appropriate for pyrene (typically around 340 nm) and record the emission spectrum (e.g., from 350 nm to 550 nm). Determine the emission maximum.

-

-

Titration:

-

To a cuvette, add the buffer solution and a fixed amount of the 1-pyrenylboronic acid stock solution to achieve a final desired concentration (e.g., 10 µM). Ensure the percentage of organic solvent from the stock is minimal (<1%).

-

Record the initial fluorescence spectrum (F₀).

-

Incrementally add small aliquots of a saccharide stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the saccharide concentration.

-

The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.

-

Conclusion and Future Directions

Preliminary studies indicate that 1-pyrenylboronic acid is a promising candidate for the development of fluorescent saccharide sensors. Its straightforward synthesis and the inherent photophysical properties of the pyrene moiety provide a solid foundation for creating robust and sensitive detection systems. The potential for selective glucose recognition through the formation of 2:1 complexes is a particularly exciting avenue for future research.

Further work is required to fully characterize the binding affinities and fluorescence responses of 1-pyrenylboronic acid with a wide range of biologically relevant saccharides. Detailed photophysical studies, including the determination of quantum yields and fluorescence lifetimes, will provide deeper insights into the signaling mechanisms. Ultimately, these foundational studies will pave the way for the rational design of advanced sensors for applications in medical diagnostics, biotechnology, and drug development.

References

- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Pyrenylboronic acid | 164461-18-1 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 1-Pyrenylboronic Acid as a Fluorescent Probe for Glucose Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of glucose are of paramount importance in various fields, including clinical diagnostics, biotechnology, and drug development. Fluorescent chemosensors offer a sensitive and non-invasive approach for real-time glucose monitoring. 1-Pyrenylboronic acid is a fluorescent probe that utilizes the inherent fluorescence of the pyrene moiety and the glucose-binding capability of the boronic acid group.[1][2]

The sensing mechanism is based on the reversible covalent interaction between the boronic acid and the cis-diol groups present in glucose.[3] This binding event modulates the fluorescence properties of the pyrene fluorophore, typically through a process known as Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the nitrogen atom (if present in a specific sensor design) or the boronate anion can quench the fluorescence of the pyrene. Upon binding to glucose, this quenching pathway is disrupted, leading to an increase in fluorescence intensity.[4] This "turn-on" fluorescent response allows for the quantitative determination of glucose concentrations.

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-pyrenylboronic acid as a fluorescent probe for glucose sensing.

Signaling Pathway

The sensing mechanism of many boronic acid-based fluorescent probes relies on the modulation of Photoinduced Electron Transfer (PET). The following diagram illustrates this process for a generic pyrene-boronic acid sensor.

Caption: Photoinduced Electron Transfer (PET) mechanism for glucose sensing.

Quantitative Data Summary

The binding affinity of monoboronic acids is generally higher for fructose than for other monosaccharides. The following table summarizes representative quantitative data for pyrene-based boronic acid sensors. It is important to note that the binding constants are highly dependent on the specific molecular structure of the sensor, pH, and solvent composition.

| Sensor Compound | Analyte | Binding Constant (K) | Experimental Conditions |

| Pyrene-appended pyridinium boronic acid | D-Fructose | ~5000 M⁻¹ | Aqueous pH 7 buffer |

| Pyrene-appended pyridinium boronic acid | D-Glucose | ~125 M⁻¹ | Aqueous pH 7 buffer |

| Phenylboronic acid | D-Fructose | 4370 M⁻¹ | Not specified |

| Phenylboronic acid | D-Glucose | 110 M⁻¹ | Not specified |

Experimental Protocols

The following protocols provide a general framework for using 1-pyrenylboronic acid as a fluorescent glucose probe. Optimization of concentrations, pH, and incubation times may be necessary for specific applications.

Materials and Reagents

-

1-Pyrenylboronic acid

-

D-Glucose

-

Phosphate buffer saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) or Methanol (MeOH)

-

High-purity water

-

Quartz cuvettes for fluorescence spectroscopy

-

Spectrofluorometer

Experimental Workflow

The general workflow for a glucose sensing experiment is outlined below.

Caption: General experimental workflow for glucose sensing.

Protocol 1: Preparation of Stock Solutions

-

1-Pyrenylboronic Acid Stock Solution (e.g., 1 mM):

-

Due to the limited solubility of 1-pyrenylboronic acid in purely aqueous solutions, a stock solution should be prepared in an organic solvent.[1]

-

Accurately weigh a small amount of 1-pyrenylboronic acid.

-

Dissolve the solid in a minimal amount of high-purity DMSO or methanol to create a concentrated stock solution (e.g., 10 mM).

-

Further dilute this stock solution with the same organic solvent to achieve the desired working stock concentration (e.g., 1 mM).

-

Store the stock solution protected from light at 4°C.

-

-

D-Glucose Stock Solution (e.g., 1 M):

-

Accurately weigh D-glucose powder.

-

Dissolve the glucose in PBS (pH 7.4) to the desired final concentration.

-

Ensure the glucose is completely dissolved. This solution can be stored at 4°C.

-

-

Glucose Working Solutions:

-

Prepare a series of glucose dilutions in PBS (pH 7.4) from the glucose stock solution. The concentration range should be appropriate for the expected binding affinity of the probe (e.g., 0 mM to 100 mM).

-

Protocol 2: Fluorescence Titration of Glucose

-

Sample Preparation:

-

In a series of microcentrifuge tubes or a 96-well plate, add a fixed volume of each glucose working solution.

-

To each tube/well, add a small, fixed volume of the 1-pyrenylboronic acid stock solution to achieve the desired final probe concentration (e.g., 1-10 µM). The final concentration of the organic solvent (DMSO or methanol) should be kept low (e.g., <1% v/v) to minimize its effect on the assay.

-

Include a control sample with no glucose (0 mM).

-

Gently mix the solutions and incubate at room temperature for a sufficient time to allow the binding equilibrium to be reached (e.g., 15-30 minutes). Protect the samples from light during incubation.

-

-

Fluorescence Measurement:

-

Transfer the samples to a quartz cuvette.

-

Place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength appropriate for the pyrene fluorophore (typically around 340-350 nm).

-

Record the fluorescence emission spectrum over a suitable range (e.g., 360-550 nm). Pyrene typically exhibits monomer emission peaks around 375-400 nm and may show excimer emission at higher concentrations or upon aggregation.

-

Record the fluorescence intensity at the emission maximum.

-

Protocol 3: Data Analysis

-

Data Plotting:

-

Plot the fluorescence intensity at the emission maximum as a function of the glucose concentration.

-

-